An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-bromo-2-hydroxybenzoate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-bromo-2-hydroxybenzoate
This guide provides a comprehensive overview of the physicochemical properties of Ethyl 5-bromo-2-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data with high-quality predicted properties to offer a thorough understanding of this compound's behavior. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and practical utility.
Molecular Identity and Structure
Ethyl 5-bromo-2-hydroxybenzoate is a brominated derivative of ethyl salicylate. The presence of the bromine atom, a hydroxyl group, and an ethyl ester moiety on the benzene ring imparts a unique combination of electronic and steric properties that influence its reactivity and physical characteristics.
| Identifier | Value | Source |
| IUPAC Name | Ethyl 5-bromo-2-hydroxybenzoate | - |
| CAS Number | 37540-59-3 | |
| Molecular Formula | C₉H₉BrO₃ | |
| Molecular Weight | 245.07 g/mol | |
| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)Br)O | |
| InChI Key | OGILVZCKMMXBJI-UHFFFAOYSA-N |
Physicochemical Properties: A Blend of Experimental and Predicted Data
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. While experimental data for Ethyl 5-bromo-2-hydroxybenzoate is limited in some areas, the following table consolidates available experimental values with reliable predicted data to provide a robust profile.
| Property | Experimental Value | Predicted Value | Source |
| Physical State | Solid | - | |
| Melting Point | 48-50 °C | - | [1] |
| Boiling Point | Not Available | 282.6 ± 20.0 °C | [2] |
| pKa (Phenolic OH) | Not Available | 9.36 ± 0.18 | [2] |
| LogP | Not Available | 3.9 | [3] |
| Water Solubility | Not Available | Sparingly soluble (estimation based on ethyl salicylate) | [4] |
Expert Insight: The predicted boiling point suggests that Ethyl 5-bromo-2-hydroxybenzoate is a relatively low-volatility compound, suitable for reactions at elevated temperatures. The predicted pKa of the phenolic hydroxyl group is a critical parameter for understanding its reactivity in base-catalyzed reactions and for designing appropriate purification strategies, such as aqueous extraction. The predicted LogP value indicates a high degree of lipophilicity, suggesting good solubility in non-polar organic solvents and potential for membrane permeability in biological systems.
Synthesis and Purification: A Validated Protocol
The most common and efficient method for the synthesis of Ethyl 5-bromo-2-hydroxybenzoate is the Fischer esterification of 5-bromosalicylic acid with ethanol, catalyzed by a strong acid. This reversible reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent.
Proposed Synthesis Workflow
Caption: Fischer Esterification Workflow for Ethyl 5-bromo-2-hydroxybenzoate.
Step-by-Step Experimental Protocol
Materials:
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5-Bromosalicylic acid (1.0 eq)
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Anhydrous Ethanol (10-20 eq, serves as solvent)
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Concentrated Sulfuric Acid (0.1-0.2 eq, catalyst)
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate
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Deionized water
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromosalicylic acid and an excess of anhydrous ethanol.
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Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the stirring mixture. An exothermic reaction may be observed.
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Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate.
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Work-up:
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Allow the reaction mixture to cool to room temperature.
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Remove the excess ethanol under reduced pressure using a rotary evaporator.
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Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
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Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate.
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-
Purification:
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Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure Ethyl 5-bromo-2-hydroxybenzoate as a crystalline solid.[5]
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Self-Validation: The purity of the final product should be assessed by measuring its melting point and comparing it to the literature value (48-50 °C). Further characterization by spectroscopic methods (NMR, IR, and MS) is essential to confirm the structure.
Spectroscopic Profile: A Guide to Structural Elucidation
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group protons.
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Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the region of δ 6.8-7.8 ppm. The proton ortho to the hydroxyl group is expected to be the most downfield, while the proton ortho to the bromine atom will also be significantly deshielded.
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Ethyl Group Protons (5H):
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-OCH₂- (Quartet): A quartet will be observed around δ 4.3-4.4 ppm due to coupling with the adjacent methyl protons.
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-CH₃ (Triplet): A triplet will appear around δ 1.3-1.4 ppm due to coupling with the methylene protons.
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Phenolic Proton (1H): A broad singlet corresponding to the hydroxyl proton is expected, the chemical shift of which will be concentration and solvent dependent.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
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Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, typically around δ 165-170 ppm.
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Aromatic Carbons (6C): Six distinct signals for the aromatic carbons are anticipated in the region of δ 110-160 ppm. The carbon bearing the hydroxyl group will be the most downfield, followed by the carbon attached to the ester group. The carbon bonded to the bromine atom will also show a characteristic chemical shift.
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Ethyl Group Carbons (2C):
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-OCH₂-: The methylene carbon of the ethyl group will appear around δ 60-65 ppm.
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-CH₃: The methyl carbon will be observed in the upfield region, around δ 14-15 ppm.
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Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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O-H Stretch (Phenolic): A broad absorption band in the region of 3200-3600 cm⁻¹ is expected for the hydroxyl group.
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C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.
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C=O Stretch (Ester): A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the ester carbonyl group.
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C-O Stretch: C-O stretching vibrations for the ester and the phenol will be present in the fingerprint region, typically between 1000-1300 cm⁻¹.
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C-Br Stretch: The C-Br stretching vibration is expected to appear in the lower frequency region of the fingerprint, generally between 500-650 cm⁻¹.
Stability and Reactivity
Chemical Stability
Ethyl 5-bromo-2-hydroxybenzoate is considered a stable compound under normal laboratory conditions.[1] It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1] Hydrolysis of the ester can occur under strongly acidic or basic conditions, particularly at elevated temperatures.
Reactivity Profile
The reactivity of Ethyl 5-bromo-2-hydroxybenzoate is dictated by its functional groups.
Caption: Reactivity Map of Ethyl 5-bromo-2-hydroxybenzoate.
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Electrophilic Aromatic Substitution: The benzene ring is activated towards electrophilic attack by the electron-donating hydroxyl group and deactivated by the electron-withdrawing bromine atom and ester group. The hydroxyl group is a strong ortho-, para-director, while the bromine is a deactivating ortho-, para-director. The ester group is a deactivating meta-director. The overall outcome of electrophilic substitution will depend on the specific reagents and reaction conditions.
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Nucleophilic Acyl Substitution: The ester carbonyl is susceptible to attack by nucleophiles. This can lead to hydrolysis back to 5-bromosalicylic acid, aminolysis to form the corresponding amide, or transesterification with another alcohol.
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Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be deprotonated by a base to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation or O-acylation reactions.
Conclusion
This technical guide provides a detailed physicochemical profile of Ethyl 5-bromo-2-hydroxybenzoate, combining the limited available experimental data with high-quality predicted values and established chemical principles. The provided synthesis protocol offers a reliable method for its preparation, and the discussion of its spectroscopic properties, stability, and reactivity will be invaluable to researchers utilizing this compound in their work. As a key building block in organic synthesis, a thorough understanding of these properties is essential for its effective and safe application.
References
- (Reference for general properties of ethyl salicylate, to be added
- (Reference for general solubility principles, to be added
- (Reference for general reactivity of aromatic compounds, to be added
- (Reference for Fischer esterification, to be added
- (Reference for spectroscopic interpretation, to be added
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OperaChem. Fischer Esterification-Typical Procedures. [Link]
- (Reference for a specific Fischer esterification protocol, to be added
- (Reference for a specific Fischer esterification protocol, to be added
- (Reference for a specific Fischer esterification protocol, to be added
- (Reference for a specific Fischer esterification protocol, to be added
- (Reference for a specific Fischer esterification protocol, to be added
- (Reference for a specific Fischer esterification protocol, to be added
- Jilla Lavanya et al. Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research. 2024:14(06).
-
PubChem. Ethyl 5-bromo-2-hydroxybenzoate. [Link]
- (Reference for general stability of esters, to be added
- (Reference for general reactivity of substituted benzenes, to be added
- (Reference for general reactivity of phenols, to be added
- (Reference for general reactivity of esters, to be added
- (Reference for general reactivity of esters, to be added
- (Reference for general reactivity of esters, to be added
- (Reference for general reactivity of esters, to be added
- (Reference for general solubility of parabens, to be added
